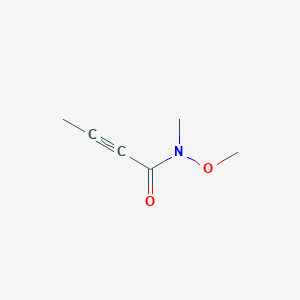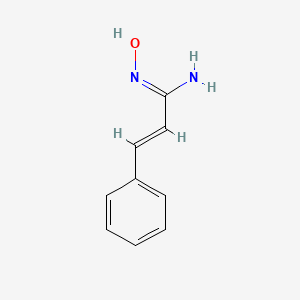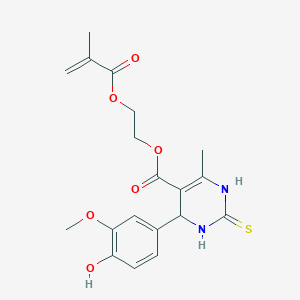
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a methacryloyloxy group, a hydroxy-methoxyphenyl group, and a thioxo-tetrahydropyrimidine carboxylate structure
准备方法
The synthesis of 2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe thioxo-tetrahydropyrimidine ring is then formed via a cyclization reaction under acidic or basic conditions .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methacryloyloxy group can be reduced to form a simpler alkyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
科学研究应用
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its complex structure.
Medicine: Explored for its potential anticancer properties, as it can interact with specific molecular targets in cancer cells.
Industry: Utilized in the production of advanced materials with specific mechanical and chemical properties
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methacryloyloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxy-methoxyphenyl group can interact with aromatic residues in proteins, enhancing binding affinity. The thioxo-tetrahydropyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-protein complex .
相似化合物的比较
Similar compounds include:
Ethyl 4-hydroxy-3-methoxycinnamate: Shares the hydroxy-methoxyphenyl group but lacks the methacryloyloxy and thioxo-tetrahydropyrimidine structures.
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Contains a hydroxy-methoxyphenyl group and an acrylate group but differs in the overall structure.
4-Hydroxy-3-methoxybenzaldehyde nicotinamide: Features a hydroxy-methoxyphenyl group and a nicotinamide group, differing in its functional groups and overall structure
属性
分子式 |
C19H22N2O6S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
2-(2-methylprop-2-enoyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N2O6S/c1-10(2)17(23)26-7-8-27-18(24)15-11(3)20-19(28)21-16(15)12-5-6-13(22)14(9-12)25-4/h5-6,9,16,22H,1,7-8H2,2-4H3,(H2,20,21,28) |
InChI 键 |
VYUAAUMAHVYIEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)



![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)

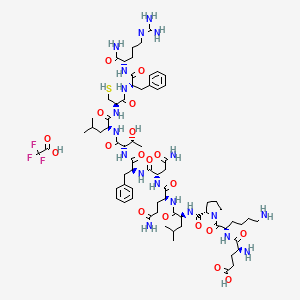

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)

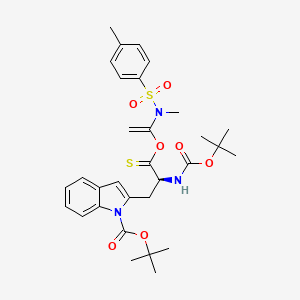
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
